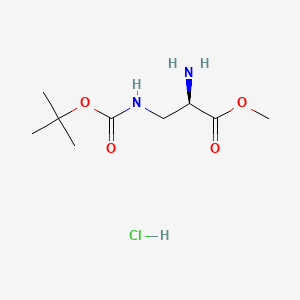

3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 254.711. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Mode of Action

As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .

Biochemical Pathways

The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).

Pharmacokinetics

As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .

Result of Action

As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .

Action Environment

Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .

Activité Biologique

3-BOC-D-2,3-Diaminopropionic acid methyl ester hydrochloride (commonly referred to as 3-BOC-D-Dap-OMe HCl) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-BOC-D-Dap-OMe HCl is C₉H₁₉ClN₂O₄, with a molecular weight of approximately 254.71 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of the diamino acid structure, which enhances its stability during synthesis and application in peptide chemistry .

Synthesis

The synthesis of 3-BOC-D-Dap-OMe HCl typically involves several steps, including the protection of the amino group and subsequent esterification. The presence of the Boc group allows for selective reactions while maintaining the integrity of the core structure, making it a versatile building block for peptide synthesis.

While 3-BOC-D-Dap-OMe HCl itself may not exhibit direct biological activity, it serves as a precursor for more complex peptides that can interact with various biological targets. These peptides may function as enzyme inhibitors, receptor ligands, or antimicrobial agents . The unique stereochemistry of the D-isomer is particularly relevant in studies focused on chiral recognition and drug development.

Interaction Studies

Research has indicated that modifications to the structure of 3-BOC-D-Dap-OMe HCl can influence its biological behavior. Interaction studies have shown that peptides synthesized from this compound can exhibit varying degrees of activity against specific enzymes and receptors . For instance, peptides incorporating D-amino acids have been studied for their potential roles in modulating integrin interactions, which are crucial in cell adhesion and signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-BOC-D-Dap-OMe HCl, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride | C₉H₁₈N₂O₄·HCl | L-stereoisomer; different biological properties |

| D,L-2,3-diaminopropionic acid | C₃H₈N₂O₂ | No protecting group; more reactive |

| N-Boc-L-alanine | C₆H₁₃N₃O₂ | Contains only one amino group; simpler structure |

The presence of the Boc protecting group in 3-BOC-D-Dap-OMe HCl allows for greater stability during synthesis compared to its unprotected counterparts. Additionally, its specific stereochemistry contributes to distinct biological activities that may differ from other similar compounds .

Case Studies and Research Findings

Recent studies have explored the use of peptides derived from 3-BOC-D-Dap-OMe HCl in various therapeutic contexts. For example:

- Peptide Ligands for Integrins : Research has demonstrated that peptides containing D-amino acids can effectively modulate integrin interactions. These findings suggest potential applications in targeted therapies for diseases involving cell adhesion abnormalities .

- Antimicrobial Properties : Some derivatives synthesized from 3-BOC-D-Dap-OMe HCl have exhibited antimicrobial activity against various pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents .

- Enzyme Inhibition Studies : Peptides incorporating this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-BOC-D-2,3-diaminopropionic acid methyl ester HCl?

- Methodological Answer : Synthesis requires sequential protection/deprotection steps. The BOC group protects the β-amino group, while the methyl ester stabilizes the α-carboxylic acid. Critical steps include:

- Acylation : Use of reagents like acetic anhydride or SOCl₂ for carboxyl activation (as in esterification of 2-(3,4-dihydroxyphenyl) acetic acid) .

- Deprotection : Base-induced removal of acetyl groups (e.g., triethylamine in CH₂Cl₂/MeOH) must avoid premature cleavage of the BOC group .

- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water/TFA gradients ensures purity, as demonstrated for diamino acid analogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : RP-HPLC with UV detection at 210–220 nm monitors purity (>97% threshold). Retention times are calibrated against standards (e.g., diamino acid derivatives) .

- Mass Spectrometry : GC-MS or LC-MS confirms molecular weight (e.g., methyl esters of fatty acids analyzed via GC-MS full-scan modes) .

- NMR : ¹H/¹³C NMR verifies BOC group retention and esterification, with attention to chiral centers to detect racemization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer :

- Temperature Control : Reactions at 0–4°C reduce thermal racemization (e.g., acetylation of 3,4-DOPAC at 0°C) .

- Catalyst Selection : Use enantioselective catalysts (e.g., Pd/C for hydrogenation) or chiral auxiliaries.

- pH Monitoring : Maintain neutral to slightly acidic conditions during esterification to prevent base-induced epimerization .

Q. How to resolve contradictions in enzymatic stability data under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis Assays : Incubate the compound in buffers (pH 2–9) and quantify degradation via HPLC. For example, methyl esters in MMP3 or IL-6 studies used pH-dependent stability profiling .

- Enzyme-Specific Tests : Use recombinantly expressed enzymes (e.g., proteases) to assess cleavage kinetics, as done for IL-6 aptamer systems .

- Data Normalization : Account for solvent effects (e.g., DMSO co-solvent alters stability; adjust concentrations to <1% v/v) .

Q. What strategies enable selective deprotection of the BOC group without affecting the methyl ester?

- Methodological Answer :

- Acid-Labile Conditions : Use HCl in dioxane (4 M, 0–4°C) for BOC cleavage, as the methyl ester is stable under mild acidic conditions .

- Selective Scavengers : Add triethylamine to neutralize HCl post-deprotection, preventing ester hydrolysis .

- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to terminate at optimal conversion.

Q. How to address solubility limitations in aqueous buffers for biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility, validated in bacterial growth studies with diamino acids .

- Micelle Formation : Incorporate surfactants (e.g., Tween-20) at sub-critical micelle concentrations.

- Derivatization : Temporarily modify the ester group (e.g., convert to a water-soluble succinimide ester) for assay compatibility .

Q. Key Notes

- Stereochemical Integrity : Monitor via polarimetry or chiral HPLC, as D-configuration is critical for biological activity .

- Regulatory Compliance : Adhere to purity standards (>95%) for pharmacological studies, referencing guidelines for analogs like dapoxetine HCl .

- Contradiction Management : Replicate experiments under controlled humidity/temperature, as moisture accelerates ester hydrolysis .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.